3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide
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Overview
Description
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group, a chlorine atom, and a hydroxy-methoxy-methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with benzene-1-sulfonamide, which is chlorinated using thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position on the benzene ring.
Side Chain Introduction: The 2-hydroxy-3-methoxy-2-methylpropyl side chain is introduced via a nucleophilic substitution reaction. This involves reacting the chlorinated benzene-1-sulfonamide with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzene-1-sulfonamide derivatives.
Scientific Research Applications
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known to exhibit antibacterial and diuretic properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide exerts its effects involves:
Molecular Targets: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, leading to a reduction in the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide
- 3-chloro-N-(2-hydroxy-3-ethoxy-2-methylpropyl)benzene-1-sulfonamide
- 3-chloro-N-(2-hydroxy-3-methoxy-2-ethylpropyl)benzene-1-sulfonamide
Uniqueness
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTIMYGPFNCENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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